molecular formula C10H12N2O5 B8581578 3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid

3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid

Cat. No.: B8581578
M. Wt: 240.21 g/mol
InChI Key: IDKSRZIGMRTFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid is an organic compound that features a carboxylic acid group and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid typically involves multi-step organic synthesis. One common method includes the reaction of a suitable pyrimidine derivative with a butanoic acid precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxypyrimidine moiety can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, reduction may yield alcohols, and substitution reactions may yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group and methoxypyrimidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve hydrogen bonding, hydrophobic interactions, and other molecular forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 2-Methoxypyrimidine-5-boronic acid
  • 4-Carboxypyridin-2-yl isophthalic acid

Uniqueness

3-(2-methoxy-5-pyrimidinyl)Pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

3-(2-methoxypyrimidin-5-yl)pentanedioic acid

InChI

InChI=1S/C10H12N2O5/c1-17-10-11-4-7(5-12-10)6(2-8(13)14)3-9(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

IDKSRZIGMRTFMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxypyrimidine-5-carbaldehyde (see J. Heterocycl. Chem. (1991) 28, 1281) (9.00 kg) was reacted with ethylacetoacetate (17.8 kg) in the presence of piperidine (555 g) in propan-2-ol (90 L) at 50° C. for several hours, followed by a hydrolysis with aqueous sodium hydroxide (24.2 kg of 46% NaOH in 30 L of water) at 0° C. Phase separation of the resulting mixture, acidification of the aqueous layer with concentrated hydrochloric acid (23.2 kg) to pH 2-3 and crystallization afforded the title compound (12.7 kg; 85% yield).
Quantity
9 kg
Type
reactant
Reaction Step One
Quantity
17.8 kg
Type
reactant
Reaction Step One
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
90 L
Type
reactant
Reaction Step One
Quantity
30 L
Type
reactant
Reaction Step Two
Yield
85%

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